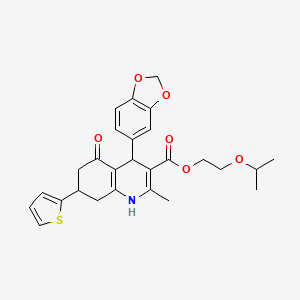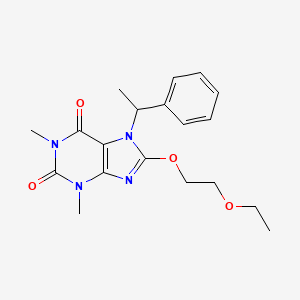![molecular formula C25H21FN4O5 B11612460 (4Z)-1-(4-fluorophenyl)-4-({5-[3-nitro-4-(piperidin-1-yl)phenyl]furan-2-yl}methylidene)pyrazolidine-3,5-dione](/img/structure/B11612460.png)
(4Z)-1-(4-fluorophenyl)-4-({5-[3-nitro-4-(piperidin-1-yl)phenyl]furan-2-yl}methylidene)pyrazolidine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-1-(4-fluorophenyl)-4-({5-[3-nitro-4-(piperidin-1-yl)phenyl]furan-2-yl}methylidene)pyrazolidine-3,5-dione is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a nitrophenyl group, and a pyrazolidine-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(4-fluorophenyl)-4-({5-[3-nitro-4-(piperidin-1-yl)phenyl]furan-2-yl}methylidene)pyrazolidine-3,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethylidene intermediate, followed by the introduction of the nitrophenyl and fluorophenyl groups. The final step involves the formation of the pyrazolidine-3,5-dione core under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize yield and minimize impurities. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
(4Z)-1-(4-fluorophenyl)-4-({5-[3-nitro-4-(piperidin-1-yl)phenyl]furan-2-yl}methylidene)pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Solvents like dichloromethane and ethanol are frequently used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Biology
In biological research, (4Z)-1-(4-fluorophenyl)-4-({5-[3-nitro-4-(piperidin-1-yl)phenyl]furan-2-yl}methylidene)pyrazolidine-3,5-dione is explored for its potential as a pharmacophore in drug design. Its structural features allow it to interact with biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways suggests it could be developed into drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in materials science, such as the creation of polymers and other functional materials.
作用機序
The mechanism of action of (4Z)-1-(4-fluorophenyl)-4-({5-[3-nitro-4-(piperidin-1-yl)phenyl]furan-2-yl}methylidene)pyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (4Z)-1-(4-chlorophenyl)-4-({5-[3-nitro-4-(piperidin-1-yl)phenyl]furan-2-yl}methylidene)pyrazolidine-3,5-dione
- (4Z)-1-(4-bromophenyl)-4-({5-[3-nitro-4-(piperidin-1-yl)phenyl]furan-2-yl}methylidene)pyrazolidine-3,5-dione
Uniqueness
What sets (4Z)-1-(4-fluorophenyl)-4-({5-[3-nitro-4-(piperidin-1-yl)phenyl]furan-2-yl}methylidene)pyrazolidine-3,5-dione apart from similar compounds is the presence of the fluorophenyl group. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity, making it a unique and valuable compound for various applications.
特性
分子式 |
C25H21FN4O5 |
|---|---|
分子量 |
476.5 g/mol |
IUPAC名 |
(4Z)-1-(4-fluorophenyl)-4-[[5-(3-nitro-4-piperidin-1-ylphenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C25H21FN4O5/c26-17-5-7-18(8-6-17)29-25(32)20(24(31)27-29)15-19-9-11-23(35-19)16-4-10-21(22(14-16)30(33)34)28-12-2-1-3-13-28/h4-11,14-15H,1-3,12-13H2,(H,27,31)/b20-15- |
InChIキー |
FLJLTULKLNNJAH-HKWRFOASSA-N |
異性体SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C3=CC=C(O3)/C=C\4/C(=O)NN(C4=O)C5=CC=C(C=C5)F)[N+](=O)[O-] |
正規SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C3=CC=C(O3)C=C4C(=O)NN(C4=O)C5=CC=C(C=C5)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-({2-oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11612392.png)
![6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(prop-2-en-1-ylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11612396.png)

![ethyl 5-hydroxy-2-methyl-1-propyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11612411.png)
![3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11612427.png)
![(4Z)-4-[4-(dibutylamino)benzylidene]-2-(ethylsulfanyl)-1,3-thiazol-5(4H)-one](/img/structure/B11612432.png)
![(7Z)-7-(3-bromobenzylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11612442.png)
![(2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11612451.png)
![9-(4-fluorophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B11612453.png)

![(7Z)-3-(3-acetylphenyl)-7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11612465.png)
![methyl (4E)-4-{[5-({[(4-chlorophenyl)sulfonyl]amino}methyl)furan-2-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11612470.png)
![ethyl [3-(2-fluorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetate](/img/structure/B11612471.png)
![7-[(4-Chlorophenyl)methyl]-8-(ethylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B11612479.png)
